molecular formula C17H20N2OS B2361193 N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide CAS No. 256955-15-4

N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide

Cat. No.: B2361193
CAS No.: 256955-15-4
M. Wt: 300.42
InChI Key: VYFRWIVTJWMADJ-UHFFFAOYSA-N
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Description

N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide is an organic compound that features a sec-butyl group attached to a phenyl ring, which is further connected to a pyridinylsulfanyl group through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide typically involves the following steps:

    Formation of the sec-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the pyridinylsulfanyl group: The sec-butylphenyl intermediate is then reacted with 2-mercaptopyridine in the presence of a base such as sodium hydride to form the pyridinylsulfanyl derivative.

    Acetamide formation: Finally, the pyridinylsulfanyl derivative is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and efficiency. This could include the use of continuous flow reactors, which offer better control over reaction conditions and can enhance the overall efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the pyridinylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide linkage can be reduced to form amines.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution can involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide involves its interaction with specific molecular targets. The pyridinylsulfanyl group can interact with metal ions or proteins, potentially inhibiting or modulating their activity. The sec-butyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butylphenyl)-2-(2-pyridinylsulfanyl)acetamide: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide: Similar structure but with an isopropyl group instead of a sec-butyl group.

    N-(4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide: Similar structure but with a methyl group instead of a sec-butyl group.

Uniqueness

N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide is unique due to the presence of the sec-butyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-pyridin-2-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-3-13(2)14-7-9-15(10-8-14)19-16(20)12-21-17-6-4-5-11-18-17/h4-11,13H,3,12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFRWIVTJWMADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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